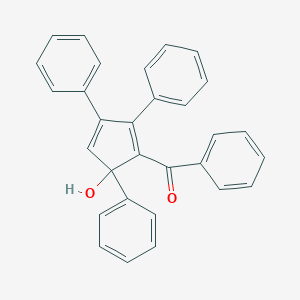![molecular formula C28H30Si2 B12544053 1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane CAS No. 144297-40-5](/img/structure/B12544053.png)
1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two biphenyl groups attached to a disilane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under reflux in a suitable solvent such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield silane derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
科学的研究の応用
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and materials.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets and pathways. The biphenyl groups can participate in π-π interactions with aromatic systems, while the disilane core can undergo hydrolysis to form reactive silanol species. These interactions and reactions contribute to the compound’s effects in different applications.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethyldisilane: Lacks the biphenyl groups, making it less versatile in terms of chemical reactivity and applications.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of biphenyl groups, leading to different chemical properties and uses.
Biphenyl: A simpler aromatic compound without the disilane core, used primarily as a starting material for various organic syntheses.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is unique due to the combination of biphenyl groups and a disilane core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
144297-40-5 |
|---|---|
分子式 |
C28H30Si2 |
分子量 |
422.7 g/mol |
IUPAC名 |
[dimethyl-(4-phenylphenyl)silyl]-dimethyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)30(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22H,1-4H3 |
InChIキー |
RXJVHBKUTHVIIM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


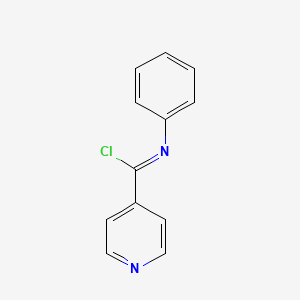

![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
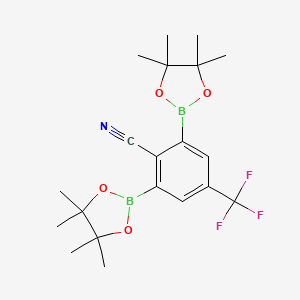
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)

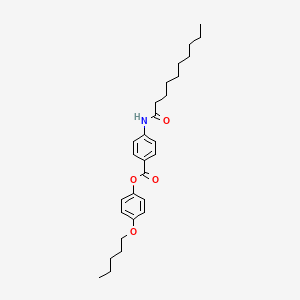
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
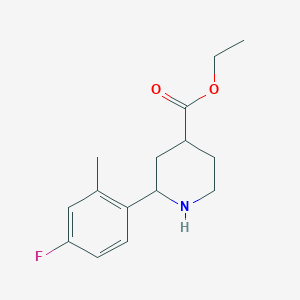
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

